

# immunomodulatory effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Palmitoyl-2-linoleoyl-rac-glycerol*

Cat. No.: *B564600*

[Get Quote](#)

An In-Depth Technical Guide to the Immunomodulatory Effects of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG)

## Executive Summary

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), also known as Mosedipimod or EC-18, is a chemically synthesized immunomodulatory lipid molecule originally identified in the antlers of Sika deer.<sup>[1][2]</sup> Extensive preclinical and early clinical research has demonstrated its significant therapeutic potential across a range of inflammatory and autoimmune conditions. The primary immunomodulatory effects of PLAG are centered on three core mechanisms: the precise control of neutrophil trafficking and infiltration, the enhancement of macrophage-mediated clearance of apoptotic cells (efferocytosis), and the targeted regulation of cytokine production, particularly the down-regulation of T-helper 2 (Th2) associated cytokines.<sup>[1][3][4]</sup> By modulating these key pathways, PLAG has shown efficacy in animal models of atopic dermatitis, autoimmune arthritis, acute lung injury, and gout, and has shown potential as an adjunct in cancer immunotherapy.<sup>[5]</sup> This document provides a comprehensive technical overview of PLAG's mechanisms of action, a summary of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of its core signaling pathways.

## Introduction to PLAG

### Chemical Structure and Synthesis

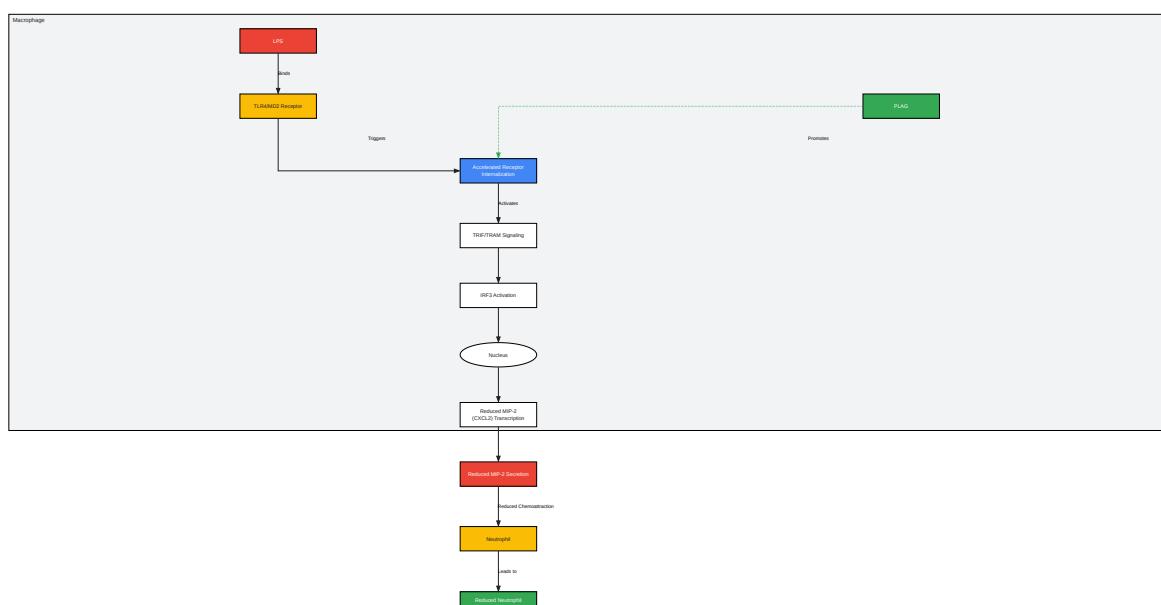
PLAG is a specific, chemically synthesized monoacetyldiacylglyceride.[\[6\]](#) It is structurally composed of a glycerol backbone with a palmitic acid moiety at the sn-1 position, a linoleic acid moiety at the sn-2 position, and an acetyl group at the sn-3 position. The synthetic form is identical to the naturally isolated molecule.[\[1\]](#)

The chemical synthesis of PLAG is a multi-step process. A key intermediate, 1-palmitoyl-3-acetyl-rac-glycerol, is first prepared by reacting 1-palmitoyl-rac-glycerol with an acetylating agent such as acetylchloride or acetic anhydride.[\[7\]](#)[\[8\]](#)[\[9\]](#) This intermediate is then reacted with linoleic acid, whose carboxylic acid moiety is activated, to yield the final PLAG product.[\[9\]](#)

## Origins and Development

PLAG was first isolated from the chloroform extract of Sika deer antlers, a component long used in traditional medicine for its reputed hematopoietic and immune-enhancing effects.[\[1\]](#)[\[7\]](#)[\[9\]](#) Due to its biological activities, including the stimulation of hematopoietic stem cells, a chemically identical and pure synthetic version was developed for research and therapeutic purposes.[\[1\]](#)[\[7\]](#) This synthetic compound, referred to interchangeably as PLAG, EC-18, or Mosedipimod, has been the subject of numerous studies to elucidate its pharmacological effects and mechanisms.[\[2\]](#)[\[4\]](#)

## Core Immunomodulatory Mechanisms


PLAG exerts its effects by intervening in several critical immune signaling pathways, primarily affecting the function of innate immune cells like neutrophils and macrophages.

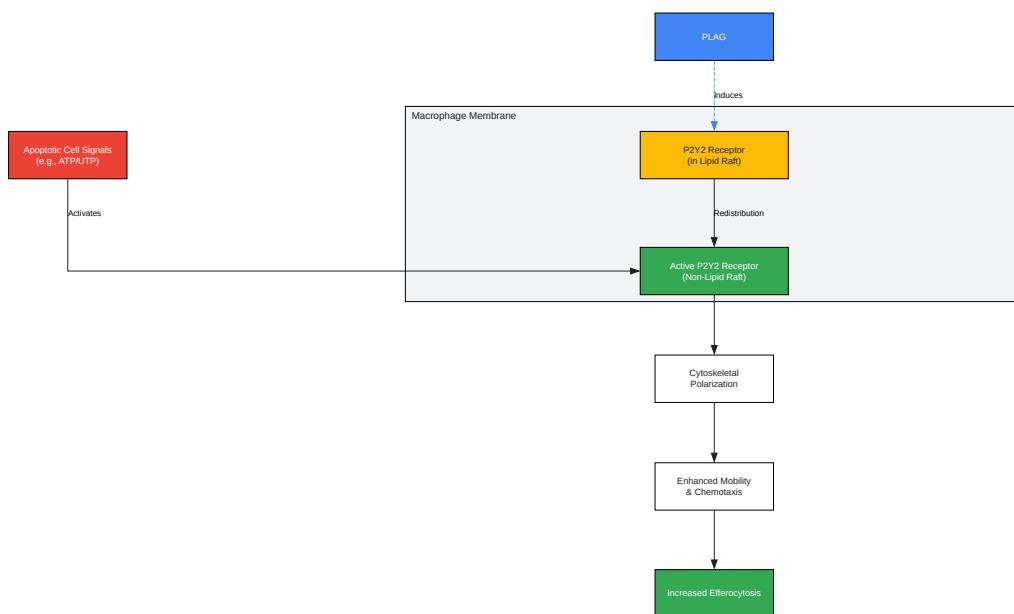
## Regulation of Neutrophil Function

A primary and well-documented effect of PLAG is its ability to control and reduce excessive neutrophil infiltration into tissues during inflammation.[\[1\]](#)[\[10\]](#) This is not achieved by inhibiting neutrophil function, but rather by modulating the signaling cascades that lead to their recruitment.[\[1\]](#)

The key mechanism involves the acceleration of Toll-like Receptor 4 (TLR4) trafficking on macrophages.[\[10\]](#) In the presence of a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), PLAG promotes the rapid internalization of the TLR4 receptor. This accelerated trafficking reduces the duration of downstream signaling through the TRIF/TRAM adaptor proteins and the IRF3 transcription factor. The result is a reduction in the total

expression and secretion of potent neutrophil chemoattractants, such as Macrophage Inflammatory Protein-2 (MIP-2, also known as CXCL2), which prevents the excessive recruitment of neutrophils to the site of inflammation, thereby mitigating tissue damage.[10] PLAG has been shown to ameliorate joint inflammation by inhibiting the IL-6/STAT3 or MIP-2 signaling pathways.[1] In models of immune-mediated hepatitis, PLAG suppressed neutrophil migration into liver tissue by inhibiting IL-8 and VCAM expression.[6]



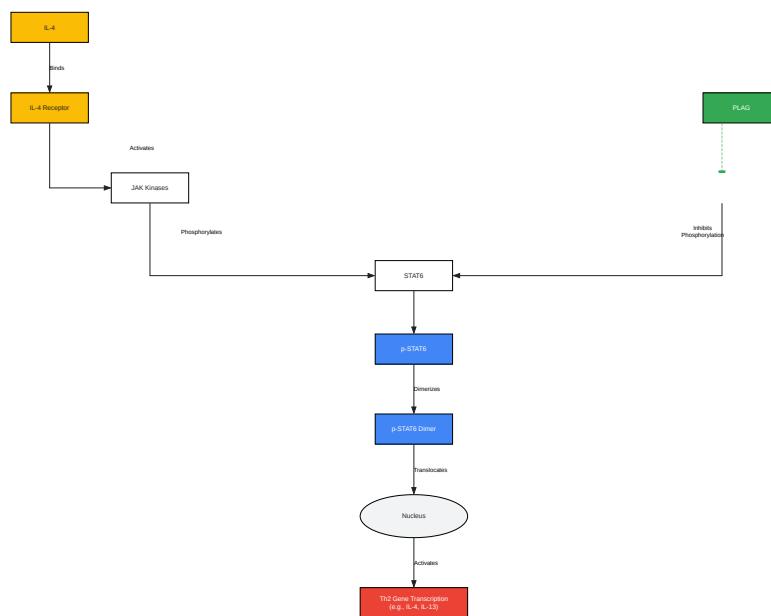

[Click to download full resolution via product page](#)

Caption: PLAG reduces neutrophil recruitment by accelerating TLR4 trafficking in macrophages.[\[10\]](#)

## Modulation of Macrophage Activity

PLAG plays a crucial role in the resolution phase of inflammation by enhancing the ability of macrophages to clear away apoptotic cells.[\[3\]](#) This process, known as efferocytosis, is essential for preventing secondary necrosis and the release of pro-inflammatory cellular contents.

PLAG enhances macrophage mobility and chemotaxis toward apoptotic neutrophils.[\[3\]](#) The underlying mechanism involves the redistribution of the G protein-coupled receptor P2Y2. Normally sequestered in lipid rafts on the macrophage membrane, P2Y2 is moved to non-lipid raft domains upon stimulation with PLAG. This redistribution enhances its signaling activity, leading to cytoskeletal polarization and increased cell motility, which in turn promotes efficient efferocytosis.[\[3\]](#)


[Click to download full resolution via product page](#)

Caption: PLAG enhances macrophage efferocytosis via P2Y2 receptor redistribution.[3]

## Cytokine and T-Helper Cell Regulation

PLAG demonstrates a significant ability to modulate adaptive immune responses, particularly by suppressing Th2-mediated immunity, which is often implicated in allergic and atopic diseases.<sup>[4][5]</sup>

A key mechanism is the attenuation of Interleukin-4 (IL-4) expression and signaling.<sup>[4]</sup> IL-4 is a hallmark cytokine of the Th2 response. PLAG inhibits the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6), a critical transcription factor downstream of the IL-4 receptor.<sup>[4][5]</sup> By preventing STAT6 activation, PLAG effectively reduces the transcription of Th2-associated genes, including IL-4 and IL-13.<sup>[4][5]</sup> This effect has been observed in various cell lines and in animal models of atopic dermatitis.<sup>[4][5]</sup> Furthermore, a clinical trial in healthy adults showed that PLAG supplementation significantly lowered the production of IL-4 and another pro-inflammatory cytokine, IL-6, by peripheral blood mononuclear cells (PBMCs) and also decreased B cell proliferation.<sup>[7][11]</sup>

[Click to download full resolution via product page](#)

Caption: PLAG modulates Th2 immunity by inhibiting the IL-4/STAT6 signaling pathway.[4][5]

# Preclinical and Clinical Evidence

## Quantitative Data Summary

The immunomodulatory effects of PLAG have been quantified in various studies, highlighting its potency and therapeutic potential.

Table 1: Effects of PLAG on Cytokine Levels

| Model/System                 | Cytokine        | Effect                 | Significance | Reference |
|------------------------------|-----------------|------------------------|--------------|-----------|
| Healthy Human Adults (PBMCs) | IL-4            | Lower production       | p < 0.001    | [7][11]   |
| Healthy Human Adults (PBMCs) | IL-6            | Lower production       | p < 0.001    | [7][11]   |
| SKG Mouse Model (ILD)        | IL-6            | Downregulated in serum | -            | [1]       |
| SKG Mouse Model (ILD)        | TNF- $\alpha$   | Downregulated in serum | -            | [1]       |
| SKG Mouse Model (ILD)        | sIL-7R $\alpha$ | Upregulated in serum   | -            | [1]       |
| DNCB Mouse Model (AD)        | IL-4            | Downregulated          | -            | [5]       |

| DNCB Mouse Model (AD) | IL-13 | Downregulated | - | [5] |

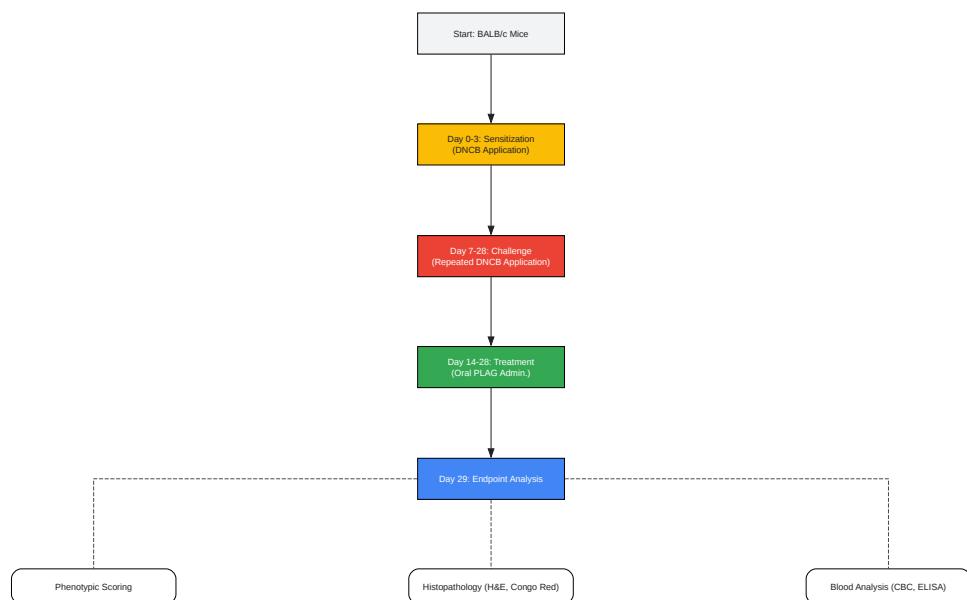
Table 2: Effects of PLAG on Immune Cell Populations and Functions

| Model/System                | Cell Type / Function        | Effect                  | Significance       | Reference                                |
|-----------------------------|-----------------------------|-------------------------|--------------------|------------------------------------------|
| <b>Healthy Human Adults</b> | <b>B Cell Proliferation</b> | <b>Decreased</b>        | <b>p &lt; 0.05</b> | <a href="#">[7]</a> <a href="#">[11]</a> |
| DNCB Mouse Model (AD)       | Eosinophil Infiltration     | Substantially modulated | -                  | <a href="#">[3]</a> <a href="#">[12]</a> |
| DNCB Mouse Model (AD)       | Monocyte Infiltration       | Substantially modulated | -                  | <a href="#">[3]</a> <a href="#">[12]</a> |
| MB49 Tumor Model            | Neutrophil Infiltration     | Effectively reduced     | <b>p &lt; 0.01</b> |                                          |
| MB49 Tumor Model            | CD8+ T-Cell Infiltration    | Increased               | -                  |                                          |

| In Vitro Assay | Macrophage Mobility | Increased | p < 0.001 |[\[3\]](#) |

Table 3: Therapeutic Efficacy of PLAG in Animal Models

| Disease Model                               | Key Efficacy Endpoint        | Result                                          | Reference            |
|---------------------------------------------|------------------------------|-------------------------------------------------|----------------------|
| <b>Curdlan-Induced Arthritis (SKG Mice)</b> | <b>Arthritis Score</b>       | <b>Significantly decreased until week 8</b>     | <a href="#">[1]</a>  |
| Interstitial Lung Disease (SKG Mice)        | Lung Inflammation & Fibrosis | Attenuated                                      | <a href="#">[1]</a>  |
| DNCB-Induced Atopic Dermatitis              | Skin Lesion Severity         | Significantly improved, superior to abrocitinib | <a href="#">[5]</a>  |
| LPS-Induced Acute Lung Injury               | Neutrophil Recruitment       | Effectively controlled, resolving injury        | <a href="#">[10]</a> |


| MB49 Urothelial Carcinoma (+ aPD-L1) | Tumor Growth Inhibition | 89% inhibition (vs. 56% with aPD-L1 alone) |[\[10\]](#) |

## Key Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the effects of PLAG.

**4.2.1 DNCB-Induced Atopic Dermatitis (AD) Model** This protocol is used to create a human-like AD mouse model to test therapeutic agents.[\[5\]](#)

- Animals: BALB/c mice are typically used.
- Sensitization: A solution of 2,4-dinitrochlorobenzene (DNCB) is applied to the shaved dorsal skin and ears of the mice to induce an initial immune response.
- Challenge: Several days after sensitization, a lower concentration of DNCB is repeatedly applied to the same areas to elicit and maintain chronic AD-like skin lesions.
- Treatment: Following the challenge phase, mice are divided into groups. The treatment group receives daily oral administration of PLAG. Control groups may include vehicle-only and a positive control drug (e.g., abrocitinib).[\[5\]](#)
- Endpoint Analysis:
  - Phenotypic: Skin lesion severity is scored based on erythema, edema, excoriation, and dryness.
  - Histopathology: Skin biopsies are taken and stained with H&E (general inflammation), Congo red (for eosinophils), and toluidine blue (for mast cells).[\[12\]](#)
  - Systemic Response: Blood is collected for complete blood counts (CBC) to analyze monocyte and eosinophil levels.[\[12\]](#) Plasma is analyzed via ELISA for total IgE, IL-4, and IL-13 levels.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the DNCB-induced atopic dermatitis mouse model.[5][12]

4.2.2 Curdlan-Induced Autoimmune Arthritis and ILD Model This model is used to study autoimmune arthritis and associated interstitial lung disease (ILD).[\[1\]](#)

- Induction: SKG mice receive an intraperitoneal injection of curdlan to induce autoimmune disease.
- Treatment: PLAG is administered orally every day, starting from 3 weeks post-injection and continuing for the duration of the study (e.g., 20 weeks).
- Analysis: Arthritis scores are measured weekly. At the study's conclusion, lung tissues are evaluated using H&E and Masson's trichrome staining for inflammation and fibrosis. Multiplexed immunofluorescence is used to identify immune cell populations (e.g., GM-CSF+ neutrophils). Serum is analyzed using a Luminex assay to quantify multiple cytokines.[\[1\]](#)

4.2.3 In Vitro Macrophage Mobility Assays These assays directly measure the effect of PLAG on macrophage movement.[\[3\]](#)

- Wound Healing Assay: A confluent monolayer of macrophages is "wounded" by creating a scratch. The cells are then stimulated with apoptotic neutrophils in the presence or absence of PLAG. The rate at which macrophages migrate to close the wound is measured over time.
- Transwell Chemoattraction Assay: Macrophages are placed in the upper chamber of a transwell plate, while apoptotic neutrophils (the chemoattractant source) are in the lower chamber. The number of macrophages that migrate through the porous membrane toward the stimulus is quantified to assess chemoattraction.[\[3\]](#)

4.2.4 Human PBMC Cytokine Production Assay This protocol assesses the immunomodulatory effects of PLAG in a human primary cell context.[\[11\]](#)

- Sample Collection: Blood is drawn from healthy adult volunteers.
- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation.
- Culture and Stimulation: PBMCs are cultured in vitro and stimulated with mitogens (e.g., phytohemagglutinin) in the presence of varying concentrations of PLAG or a control substance (e.g., soybean oil).

- Analysis: After a set incubation period, the culture supernatant is collected, and the concentrations of various cytokines (e.g., IL-2, IFN- $\gamma$ , IL-4, IL-6) are measured using ELISA. B-cell proliferation can be measured in parallel using appropriate assays.[11]

## Safety and Toxicology

The safety of PLAG has been evaluated in a randomized, double-blind, placebo-controlled trial involving healthy adults. The oral intake of PLAG for 4 weeks was determined to be safe, with no significant adverse events reported.[7][11] This provides initial evidence for its safety profile in humans. As with any developmental therapeutic, comprehensive preclinical toxicology studies compliant with Good Laboratory Practices (GLP) are essential to fully characterize the safety profile for specific indications and dosing regimens.

## Conclusion

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol is a novel immunomodulatory agent with a multi-faceted mechanism of action that addresses key drivers of inflammation and immune dysregulation. Its ability to finely tune neutrophil recruitment, enhance macrophage-mediated resolution of inflammation, and suppress pathological Th2 responses provides a strong rationale for its development as a therapeutic for a wide range of conditions, including atopic and autoimmune diseases. The robust preclinical data, combined with initial human safety findings, position PLAG as a promising candidate for further clinical investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Mosedipimod | C39H70O6 | CID 53827958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) Modulates Th2 Immunity through Attenuation of IL-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The therapeutic effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on chemically induced atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. KR102333606B1 - Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol - Google Patents [patents.google.com]
- 9. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [immunomodulatory effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564600#immunomodulatory-effects-of-1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)